3-Carboxymethyl-3'-(dimethylaminocarbonyl)biphenyl
Overview
Description
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.33 g/mol It is characterized by the presence of a carboxymethyl group and a dimethylaminocarbonyl group attached to a biphenyl structure
Preparation Methods
The synthesis of 3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the carboxymethyl and dimethylaminocarbonyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxymethyl group can be introduced through esterification reactions using carboxylic acids or their derivatives.
Chemical Reactions Analysis
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl involves its interaction with specific molecular targets and pathways. The carboxymethyl and dimethylaminocarbonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl can be compared with other similar compounds, such as:
3-Carboxymethyl-3’-(methylaminocarbonyl)biphenyl: This compound has a similar structure but with a methylaminocarbonyl group instead of a dimethylaminocarbonyl group.
3-Carboxymethyl-3’-(ethylaminocarbonyl)biphenyl: This compound has an ethylaminocarbonyl group, providing different chemical properties and reactivity.
3-Carboxymethyl-3’-(propylaminocarbonyl)biphenyl: This compound has a propylaminocarbonyl group, which affects its solubility and interaction with molecular targets.
Properties
IUPAC Name |
2-[3-[3-(dimethylcarbamoyl)phenyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18(2)17(21)15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(19)20/h3-9,11H,10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOSSVLTMAYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742984 | |
Record name | [3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-92-0 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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